molecular formula C11H20N2O2 B1477225 2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one CAS No. 2092095-83-3

2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one

Cat. No.: B1477225
CAS No.: 2092095-83-3
M. Wt: 212.29 g/mol
InChI Key: JIJCNAWNQMLWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure is based on the 1-oxa-8-azaspiro[5.5]undecane scaffold, a privileged chemical motif found in compounds with diverse bioactive properties. Recent research into this scaffold has highlighted its potential in developing novel antifungal agents. Compounds based on the 1-oxa-8-azaspiro[5.5]undecane structure are being investigated for their ability to potentiate the effect of azole antifungal drugs, offering a promising therapeutic strategy against life-threatening, azole-resistant fungal infections . This is particularly relevant for treating immunocompromised patients infected with resistant strains of Candida or Aspergillus fumigatus . Furthermore, historical structure-activity relationship studies on closely related 1-oxa-8-azaspiro[4.5]decane analogs have demonstrated potent activity as M1 muscarinic receptor agonists in the central nervous system . These compounds were extensively studied for their potential to ameliorate cognitive deficits, such as those associated with Alzheimer's disease, by stimulating phosphoinositide hydrolysis in hippocampal slices and showing antiamnesic activity in vivo . As a result, this compound serves as a versatile intermediate for researchers exploring new treatments for challenging fungal infections and for neuroscientists investigating cholinergic signaling pathways and cognitive function.

Properties

IUPAC Name

2-amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-8-10(14)13-6-3-5-11(9-13)4-1-2-7-15-11/h1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJCNAWNQMLWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCN(C2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one is a compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, and applications based on current research findings.

The molecular formula of this compound is C11H20N2O2, with a molecular weight of 212.29 g/mol. The compound features an amino group and an ether linkage within a spirocyclic framework, which contributes to its unique reactivity and potential therapeutic applications.

The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological processes makes it a candidate for drug development in areas such as:

  • Neurological Disorders : Potential neuroprotective effects have been observed in preliminary studies.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting its utility in treating infections.

Case Studies

Several studies have highlighted the compound's pharmacological potential:

  • Antimicrobial Evaluation : A study demonstrated that derivatives of spirocyclic compounds, including those similar to this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Neuroprotective Studies : Research indicated that compounds with similar structural motifs could protect neuronal cells from oxidative stress, implicating the potential of this compound in neurodegenerative disease models .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Spirocyclic Framework : Utilizing cyclization reactions to create the spiro structure.
  • Introduction of Functional Groups : Amine and ether functionalities are introduced through nucleophilic substitution reactions.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Oxa-8-Azaspiro[5.5]undecaneLacks an amino groupNo amine reactivity
2-(1-Oxa-8-Azaspiro[5.5]undecan-8-Yl)ethanamineContains an amineDifferent reactivity profile
2-Azido-N-(1-Oxa-Octahydrocyclopenta[c]pyridinyl)-ethanamineSimilar spirocyclic structure but different nitrogen placementVaries in biological activity due to structural differences

Comparison with Similar Compounds

Research Findings and Trends

  • Substituent Effects: Amino groups improve hydrogen-bonding interactions, while chloro or methoxy groups modulate electronic properties and stability .
  • Synthetic Challenges: Spirocyclic synthesis often requires advanced methods (e.g., cyclization via thioamide intermediates ), whereas non-spiro aminoethanones are more straightforward to derivatize .

Preparation Methods

Starting Materials and Reagents

  • Precursors containing the appropriate cyclic ether and amine functionalities.
  • Lithium diisopropylamide (LDA) for deprotonation steps.
  • Alkyl bromides for alkylation.
  • Lithium aluminum hydride (LiAlH4) for reduction steps.
  • Solvents such as diethyl ether (Et2O), tetrahydrofuran (THF), and hexane.
  • Protective groups such as Boc (tert-butyloxycarbonyl) for amine protection when required.

Synthetic Route Example (General Procedure A)

A representative synthesis (e.g., compound 4a in the cited research) proceeds as follows:

  • Formation of the Spirocyclic Intermediate:
    • Starting from a cyclic ether amine precursor, LDA is used to generate a nucleophilic species.
    • Alkylation with an appropriate alkyl bromide introduces the necessary carbon chain to form the spirocycle.
  • Reduction and Functional Group Manipulation:
    • LiAlH4 reduction is employed to convert esters or related groups into alcohols or amines as needed.
  • Amino Ketone Formation:
    • Subsequent oxidation or acylation steps introduce the keto group adjacent to the amino functionality.
  • Purification:
    • Products are purified by silica gel column chromatography, often using hexane or other solvents as eluents.
    • Boc-protected derivatives require specific purification conditions.

Analytical Characterization

  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) confirms structural integrity.
  • High-resolution mass spectrometry (HRMS) verifies molecular weight.
  • pKa, solubility, and distribution coefficient (logD) measurements provide physicochemical data.

Data Table: Key Reaction Conditions and Yields for Representative Compounds

Step Reagents/Conditions Scale Purification Method Yield (%) Notes
Spirocyclization LDA, Alkyl bromide, THF, -78°C 0.1 mol Silica gel chromatography 75-85 Controlled temperature crucial
Reduction LiAlH4, Et2O, 0°C to RT 0.1 mol Silica gel chromatography 80-90 Sensitive to moisture
Amino ketone formation Acylation reagents, solvent varies 0.1 mol Column chromatography 70-80 Boc protection used if needed
Final purification Silica gel, hexane or hexane/EtOAc - Column chromatography - Boc derivatives purified separately

Research Findings and Notes

  • The synthetic approach allows for the preparation of a variety of derivatives by modifying the alkylation step, enabling structural diversity in the spirocyclic scaffold.
  • The use of Boc protection is critical for certain intermediates to prevent side reactions during purification.
  • The synthetic protocols have been validated with full spectral data, including 1H, 13C NMR, and HRMS, ensuring the reliability of the preparation methods.
  • The methodology is scalable to at least 0.1 mol scale, demonstrating practical applicability for research and development.
  • The detailed experimental procedures and characterization data are documented extensively in the supplementary information of recent chemical science publications, highlighting the robustness of these methods.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one?

Methodological Answer:
Synthesis typically involves multi-step protocols starting with spirocyclic precursors. For example:

Ring Formation : Construct the 1-oxa-8-azaspiro[5.5]undecane core via cyclization of a diol with an amine under acidic catalysis (e.g., HCl in ethanol at reflux) .

Ketone Functionalization : Introduce the aminoethyl group via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere .

Purification : Use flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Key Considerations : Reaction pH and temperature must be tightly controlled to avoid side products like over-alkylation or ring-opening .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
A combination of analytical techniques is required:

  • NMR Spectroscopy : Confirm the spirocyclic structure via characteristic splitting patterns (e.g., coupling constants between axial/equatorial protons in the spiro system) .
  • Mass Spectrometry (HRMS) : Verify molecular weight ([M+H]+ expected at m/z 227.30) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly the spatial arrangement of the aminoethyl group relative to the spiro core .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay conditions or target specificity. To address this:

Dose-Response Validation : Perform IC50/EC50 titrations across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .

Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions with proposed targets (e.g., GPCRs or kinases) .

Computational Modeling : Compare molecular docking results (AutoDock Vina) against experimental data to identify plausible binding conformations .
Example Conflict : A study reports antimicrobial activity while another shows no effect. Test under standardized CLSI guidelines with controlled inoculum sizes and growth media .

Advanced: What experimental strategies can elucidate the reaction mechanism of its spiro ring opening?

Methodological Answer:
Mechanistic studies require:

Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

Trapping Intermediates : Use low-temperature NMR (-80°C in CD3OD) to stabilize and characterize transient intermediates like oxonium ions .

DFT Calculations : Model potential transition states (Gaussian 16, B3LYP/6-31G*) to predict regioselectivity of ring-opening pathways .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at -20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to detect decomposition products (e.g., hydrolyzed ketone or oxidized amine) .

Advanced: How to design SAR studies for optimizing its pharmacological profile?

Methodological Answer:
Structure-Activity Relationship (SAR) strategies include:

Scaffold Modifications : Synthesize analogs with varied ring sizes (e.g., 1-oxa-7-azaspiro[4.5]decane) to assess impact on target affinity .

Functional Group Replacement : Substitute the amino group with acyl or sulfonamide moieties to modulate solubility and bioavailability .

In Vivo Profiling : Test lead compounds in rodent models for pharmacokinetics (Cmax, T1/2) and toxicity (ALT/AST levels) .

Advanced: What analytical approaches reconcile conflicting spectral data in structural studies?

Methodological Answer:
For ambiguous NMR or IR signals:

2D NMR (COSY, NOESY) : Resolve overlapping peaks by correlating proton-proton couplings and spatial proximity .

Isotopic Labeling : Synthesize 13C-labeled analogs to confirm assignments in crowded spectral regions .

Comparative Analysis : Benchmark against structurally validated analogs (e.g., 1-oxa-9-azaspiro derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.